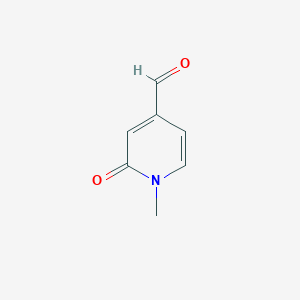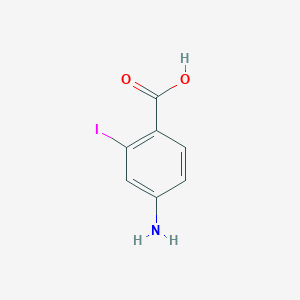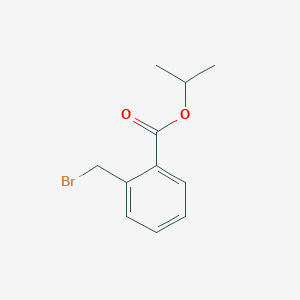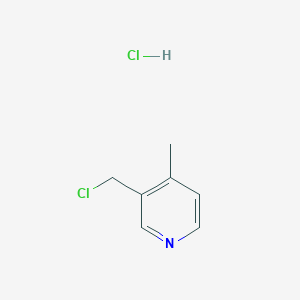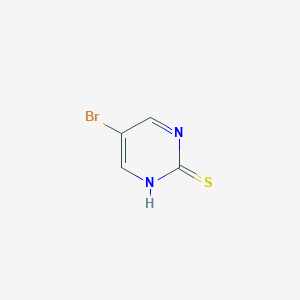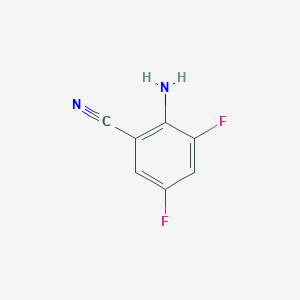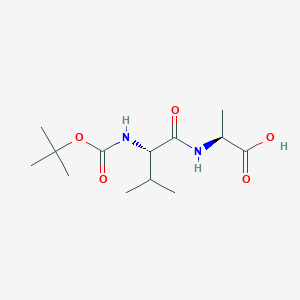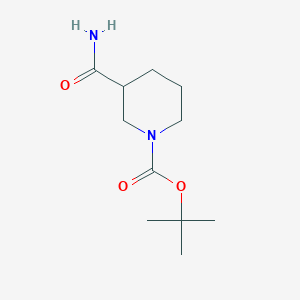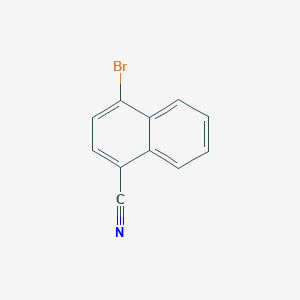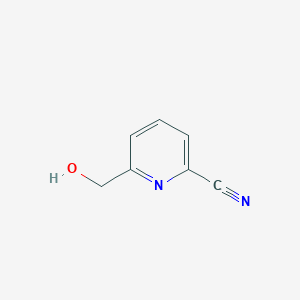
6-(Hydroxymethyl)picolinonitrile
Overview
Description
6-(Hydroxymethyl)picolinonitrile is an organic compound with the molecular formula C7H6N2O It is a derivative of picolinonitrile, featuring a hydroxymethyl group at the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)picolinonitrile typically involves the functionalization of picolinonitrile. One common method is the hydroxymethylation of picolinonitrile using formaldehyde under basic conditions. The reaction can be carried out as follows:
Starting Material: Picolinonitrile
Reagent: Formaldehyde
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Water or an alcohol
Reaction Conditions: The reaction mixture is heated to reflux for several hours.
The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as activated manganese dioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in dichloroethane at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or acids in the presence of a catalyst such as sulfuric acid.
Major Products
Oxidation: 6-Formylpicolinonitrile
Reduction: 6-(Aminomethyl)picolinonitrile
Substitution: Various ethers or esters depending on the substituent.
Scientific Research Applications
6-(Hydroxymethyl)picolinonitrile has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization and modification.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxymethyl groups.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)picolinonitrile depends on its specific application. In chemical reactions, the hydroxymethyl group can act as a nucleophile or electrophile, depending on the reaction conditions. The nitrile group can participate in various transformations, including hydrolysis and reduction.
In biological systems, the compound may interact with enzymes that catalyze reactions involving nitriles or hydroxymethyl groups. The exact molecular targets and pathways would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
6-Formylpicolinonitrile: Similar structure but with a formyl group instead of a hydroxymethyl group.
6-(Aminomethyl)picolinonitrile: Similar structure but with an aminomethyl group instead of a hydroxymethyl group.
6-(Methoxymethyl)picolinonitrile: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
6-(Hydroxymethyl)picolinonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group on the pyridine ring
Properties
IUPAC Name |
6-(hydroxymethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXYECKZHAPGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563700 | |
| Record name | 6-(Hydroxymethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50501-38-7 | |
| Record name | 6-(Hydroxymethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
